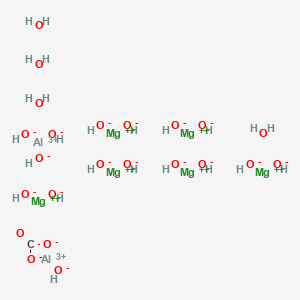
Talcid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrotalcite is a naturally occurring mineral first discovered in Sweden in 1842. It is a layered double hydroxide with the general formula Mg6Al2(OH)16CO3·4H2O . The structure of hydrotalcite consists of positively charged hydroxide layers neutralized by interlayer anions, such as carbonate, and water molecules . This unique structure gives hydrotalcite its distinctive properties and makes it useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrotalcite can be synthesized using several methods, including coprecipitation, hydrothermal synthesis, and mechanochemical methods .
Coprecipitation: This method involves mixing solutions of magnesium and aluminum salts with a base, such as sodium hydroxide or ammonium hydroxide, to precipitate the hydrotalcite.
Hydrothermal Synthesis: In this method, the reactants are mixed and heated in an autoclave at high temperatures and pressures.
Mechanochemical Method: This method involves grinding magnesium hydroxide, aluminum hydroxide, and carbon dioxide together to form hydrotalcite.
Industrial Production Methods
Industrial production of hydrotalcite typically involves the coprecipitation method due to its scalability and cost-effectiveness. The process is optimized to produce large quantities of hydrotalcite with consistent quality and properties .
Chemical Reactions Analysis
Hydrotalcite undergoes various chemical reactions, including:
Catalysis: Hydrotalcite acts as a heterogeneous base catalyst for organic transformations, including the synthesis of glycerol carbonate, transesterification of oils, and carbon-carbon bond formations.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids, and various metal catalysts. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
Hydrotalcite has a wide range of scientific research applications:
Chemistry: It is used as a catalyst for various organic reactions and as a support for immobilizing metal species.
Medicine: It is used as an antacid to neutralize stomach acid and treat heartburn.
Industry: Hydrotalcite is used in wastewater treatment to remove contaminants and reduce sludge production.
Mechanism of Action
The mechanism of action of hydrotalcite varies depending on its application:
Comparison with Similar Compounds
Hydrotalcite is part of a broader class of materials known as layered double hydroxides (LDHs). Similar compounds include:
Manasseite: A polymorph of hydrotalcite with a hexagonal structure.
Pyroaurite: Another LDH with a similar structure but different metal composition.
Takovite: An LDH containing nickel and aluminum instead of magnesium and aluminum.
Hydrotalcite is unique due to its high water content, flexible structure, and ability to undergo anion exchange, making it versatile for various applications .
Properties
CAS No. |
12304-65-3 |
|---|---|
Molecular Formula |
CH9AlMgO11-4 |
Molecular Weight |
248.36 g/mol |
IUPAC Name |
aluminum;magnesium;carbonate;heptahydroxide;hydrate |
InChI |
InChI=1S/CH2O3.Al.Mg.8H2O/c2-1(3)4;;;;;;;;;;/h(H2,2,3,4);;;8*1H2/q;+3;+2;;;;;;;;/p-9 |
InChI Key |
AZCAEQSTFJXPFQ-UHFFFAOYSA-E |
SMILES |
C(=O)([O-])[O-].O.O.O.O.[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Al+3].[Al+3] |
Canonical SMILES |
C(=O)([O-])[O-].O.[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Mg+2].[Al+3] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-1-isobutyl-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole](/img/structure/B7981913.png)







![2-4((4-Methoxyphenyl)ethynl)phenyl)-2.3.dihydro-1H-naphtho[1.8-de][1.3.2]diazaborinine](/img/structure/B7981961.png)




![(3E)-3-[2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-5-hydroxyoxolan-2-one](/img/structure/B7982009.png)
